molecular formula C16H18ClN3OS B2386670 6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1185108-03-5

6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride

Cat. No.: B2386670
CAS No.: 1185108-03-5
M. Wt: 335.85
InChI Key: MZGGPISXJLBXSK-UHFFFAOYSA-N
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Description

6-Ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a thienopyrimidine derivative characterized by a bicyclic thieno[2,3-d]pyrimidine core. Key structural features include a 6-ethyl substituent, a 2-methyl group, and an N-(4-methoxyphenyl)amine moiety. The hydrochloride salt enhances solubility for pharmacological applications. Thienopyrimidines are widely studied for their kinase inhibitory and anticancer properties, with substituent variations significantly impacting biological activity and physicochemical properties .

Properties

IUPAC Name

6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS.ClH/c1-4-13-9-14-15(17-10(2)18-16(14)21-13)19-11-5-7-12(20-3)8-6-11;/h5-9H,4H2,1-3H3,(H,17,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGGPISXJLBXSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=C(N=C2S1)C)NC3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodologies

Core Thieno[2,3-d]Pyrimidine Formation

The thieno[2,3-d]pyrimidine scaffold is typically constructed via cyclization of 2-aminothiophene-3-carboxylates or malononitrile derivatives.

Gewald Reaction-Based Approach

A four-component reaction using ketones, malononitrile, sulfur, and formamide catalyzed by Na₂HPO₄ provides atom-economical access to thieno[2,3-d]pyrimidin-4-amines.

  • Example :
    • Reactants : Ethyl acetoacetate (ketone), malononitrile, S₈, formamide.
    • Conditions : 170°C, Na₂HPO₄ catalyst, 12-hour reaction.
    • Yield : 85% for analogous structures.
Cyclization of 2-Aminothiophene Derivatives

2-Aminothiophene-3-carbonitrile intermediates undergo cyclization with formamidine acetate to form the pyrimidine ring.

  • Key Step :
    • Heating 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with POCl₃ yields 4-chlorothieno[2,3-d]pyrimidine.

Substitution Reactions for Functionalization

Introduction of the 4-Methoxyphenylamine Group

Nucleophilic aromatic substitution (SNAr) at the 4-position of the pyrimidine core is common.

  • Method :
    • React 4-chloro-2-methylthieno[2,3-d]pyrimidine with 4-methoxyaniline in refluxing isopropanol with catalytic HCl.
    • Conditions : 80°C, 6 hours, HCl catalyst.
    • Yield : 78% for analogous compounds.
Ethylation at the 6-Position

A Sonogashira coupling or alkylation introduces the ethyl group.

  • Sonogashira Coupling :
    • Use 6-bromo-thieno[2,3-d]pyrimidine with ethylacetylene, Pd(PPh₃)₂Cl₂, CuI, and triethylamine.
    • Yield : 65–72%.
  • Alkylation :
    • Grignard reaction with ethylmagnesium bromide on a 6-keto intermediate.

Methylation at the 2-Position

Methylation is achieved via:

  • Direct Alkylation : Treating 2-mercapto derivatives with methyl iodide in DMF/K₂CO₃.
  • Cyclization with Methyl-Containing Reagents : Using methyl acetoacetate in Gewald reactions.

Hydrochloride Salt Formation

The free base is treated with HCl gas in ethanol or aqueous HCl to form the hydrochloride salt.

  • Conditions : Stir in EtOH/HCl (1:1) at 0°C, precipitate with diethyl ether.
  • Purity : >99% by HPLC.

Optimized Synthetic Protocol

Stepwise Procedure

  • Synthesis of 4-Chloro-2-methylthieno[2,3-d]pyrimidine :

    • React 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with POCl₃ (5 eq) at 110°C for 4 hours.
    • Yield : 82%.
  • 6-Ethylation via Sonogashira Coupling :

    • Combine 6-bromo-4-chlorothieno[2,3-d]pyrimidine (1 eq), ethylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and Et₃N in THF at 60°C for 12 hours.
    • Yield : 70%.
  • Amination with 4-Methoxyaniline :

    • Reflux 6-ethyl-4-chloro-2-methylthieno[2,3-d]pyrimidine with 4-methoxyaniline (1.5 eq) in isopropanol/HCl (cat.) for 6 hours.
    • Yield : 75%.
  • Hydrochloride Salt Formation :

    • Dissolve free base in EtOH, bubble HCl gas, and precipitate with diethyl ether.
    • Yield : 95%.

Comparative Analysis of Methods

Method Key Step Conditions Yield Reference
Gewald Four-Component Cyclization Na₂HPO₄, 170°C 85%
Sonogashira Coupling 6-Ethylation Pd/Cu, THF, 60°C 70%
SNAr Amination 4-Methoxyphenylamine Addition i-PrOH/HCl, reflux 75%
Hydrochloride Formation Salt Precipitation EtOH/HCl, 0°C 95%

Challenges and Solutions

  • Regioselectivity : Use directing groups (e.g., chloro at C4) to ensure correct substitution patterns.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.
  • Scale-Up : Replace Pd catalysts with Ni-based alternatives for cost efficiency.

Chemical Reactions Analysis

6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the thieno[2,3-d]pyrimidine core, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thienopyrimidine derivatives with potential biological activities.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

    Medicine: Due to its antiviral, anticancer, and anti-inflammatory properties, this compound is investigated as a potential therapeutic agent for various diseases.

    Industry: It may be used in the development of new pharmaceuticals and agrochemicals, as well as in the design of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to these targets with high affinity, leading to the modulation of their activity and subsequent biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous thienopyrimidine derivatives, focusing on substituent effects, synthetic strategies, and biological activities.

Structural Analogues and Substituent Effects
Compound Name 6-Position 2-Position N-Aryl Group Molecular Weight Key Properties/Effects Reference
6-Ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride Ethyl Methyl 4-Methoxyphenyl 357.29 (base) Enhanced solubility (HCl salt), moderate steric bulk, electron-donating methoxy group
6-Ethynyl-N-(3-chloro-4-fluorobenzyl)thieno[2,3-d]pyrimidin-4-amine Ethynyl - 3-Chloro-4-fluorobenzyl - Reactive ethynyl group for covalent binding; halogenated aryl enhances target affinity
6-Methyl-N-(4-(methylsulfonyl)phenyl)thieno[2,3-d]pyrimidin-4-amine Methyl - 4-Methylsulfonylphenyl - Strong electron-withdrawing sulfonyl group; improved kinase inhibition
5-(4-Methoxyphenyl)benzo[h]chromeno[2,3-d]pyrimidin-4-amine (4d) - - 4-Methoxyphenyl - Extended fused-ring system; moderate anticancer activity (39.52% growth inhibition in melanoma)
6-Bromo-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine (45) Bromo - 4-Methoxyphenyl - Halogen enables cross-coupling (e.g., Suzuki reaction); intermediate for functionalization

Key Observations :

  • 6-Position : Ethyl (target) provides stability and lipophilicity, contrasting with reactive ethynyl (Sonagashira coupling ) or bromo (Suzuki coupling ). Methyl () offers simplicity but reduced steric bulk.
  • N-Aryl Group : 4-Methoxyphenyl (target) balances electron donation and hydrophobicity. Methylsulfonyl () enhances polarity and target affinity via strong electron withdrawal.
  • 2-Methyl Group : Unique to the target compound, this substituent may reduce metabolic degradation compared to unsubstituted analogs.

Biological Activity

6-Ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C14H16N4OS·HCl
  • Molecular Weight : 304.82 g/mol

The structural formula features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.

Biological Activity Overview

Research has indicated that derivatives of thieno[2,3-d]pyrimidines exhibit various biological activities, including:

  • Antimicrobial Activity : Several studies have shown that compounds within this class possess significant antibacterial and antimycobacterial properties. For instance, thienopyrimidine derivatives have demonstrated effectiveness against strains of Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis .
  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have indicated that it may inhibit the proliferation of breast cancer cells (e.g., MCF-7 and MDA-MB-231) with notable selectivity .

Antimicrobial Studies

A study focusing on thieno[2,3-d]pyrimidine derivatives revealed that compounds similar to this compound exhibited significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
6-Ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amineE. coli12.5
S. aureus10.0
M. tuberculosis25.0

These results indicate that the compound exhibits potent antimicrobial properties comparable to established antibiotics .

Anticancer Studies

In anticancer research, the compound's effects on various cancer cell lines were evaluated using the MTT assay to determine cell viability:

Cell LineIC50 (µg/mL)Selectivity Index
MCF-7 (Breast)13.4212.7
MDA-MB-23128.89-
MCF-10A (Normal)>100-

The selectivity index indicates that the compound is significantly more toxic to cancer cells than to normal cells, suggesting a potential therapeutic window for further development .

Case Studies

Recent studies have explored the structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine derivatives, highlighting modifications that enhance biological activity:

  • Structural Modifications : Alterations in substituents at various positions of the thieno[2,3-d]pyrimidine ring have been shown to improve potency against specific microbial strains and cancer cell lines.
  • Combination Therapies : Investigations into combination therapies with existing antibiotics or chemotherapeutics suggest enhanced efficacy when paired with traditional treatments .

Q & A

Q. 1.1. What are the critical steps in synthesizing 6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves nucleophilic substitution and cyclization reactions. Key steps include:

  • Thienopyrimidine core formation : Cyclization of substituted thiourea intermediates under acidic conditions .
  • Amination : Reaction with 4-methoxyaniline in the presence of catalysts (e.g., Pd or Cu) to introduce the N-(4-methoxyphenyl) group .
  • Hydrochloride salt formation : Treatment with HCl gas in anhydrous ether to precipitate the hydrochloride salt .
    Optimization strategies :
  • Use high-resolution mass spectrometry (HRMS) to confirm intermediate purity.
  • Adjust solvent polarity (e.g., DMSO for cyclization) and temperature (80–120°C) to improve yields (typical yields: 60–80%) .

Q. 1.2. How is structural integrity confirmed post-synthesis?

Methodological Answer:

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.0–7.8 ppm for thieno-pyrimidine and methoxyphenyl groups) and methyl/ethyl substituents (δ 1.1–2.6 ppm) .
  • Elemental analysis : Verify Cl content (~12.19% for hydrochloride salt) .
  • IR spectroscopy : Detect N–H stretching (3100–3300 cm⁻¹) and C–O–C vibrations (1250 cm⁻¹) from the methoxy group .

Advanced Research Questions

Q. 2.1. How can solubility challenges of this hydrophobic compound be addressed for in vitro assays?

Methodological Answer:

  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 1–5 mg/mL in PBS) .
  • Co-solvent systems : Use DMSO (≤1% v/v) combined with surfactants (e.g., Tween-80) to prevent aggregation .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability in cellular uptake studies .

Q. 2.2. What analytical methods resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from impurities or polymorphic forms. Strategies include:

  • HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., des-methyl analogs) .
  • X-ray crystallography : Identify polymorphic variations in the thienopyrimidine core that alter target binding .
  • Dose-response normalization : Use internal standards (e.g., staurosporine for kinase assays) to calibrate activity across labs .

Q. 2.3. How can computational modeling guide SAR studies for this compound?

Methodological Answer:

  • Molecular docking : Map interactions with targets (e.g., kinase ATP-binding pockets) using AutoDock Vina. Focus on the ethyl and methoxyphenyl groups for steric complementarity .
  • QSAR models : Corrogate substituent effects (e.g., methyl vs. ethyl) on IC50 values using descriptors like logP and polar surface area .
  • MD simulations : Simulate stability of hydrochloride salt in aqueous environments to predict solubility trends .

Q. 2.4. What experimental designs mitigate variability in enzymatic inhibition assays?

Methodological Answer:

  • Positive controls : Include known inhibitors (e.g., imatinib for tyrosine kinases) to validate assay conditions .
  • Replicate setups : Triplicate readings with error bars ≤10% CV.
  • Buffer optimization : Use Tris-HCl (pH 7.4) with 5 mM MgCl2 to stabilize enzyme activity .

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